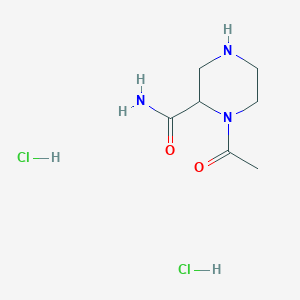
1-アセチルピペラジン-2-カルボキサミド二塩酸塩
概要
説明
1-Acetylpiperazine-2-carboxamide dihydrochloride is a chemical compound with significant applications in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its versatile chemical properties.
科学的研究の応用
1-Acetylpiperazine-2-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an acetylcholinesterase inhibitor.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
Similar compounds such as piperazine derivatives have been found to interact with a wide range of biological targets .
Mode of Action
For instance, some piperazine derivatives have been found to inhibit enzymes such as acetylcholinesterase .
Biochemical Pathways
For example, some piperazine derivatives have been found to inhibit the poly ADP-ribose polymerases (PARP)-1 pathway .
Pharmacokinetics
Similar compounds such as zuclopenthixol dihydrochloride, a tablet used in the treatment of schizophrenia, have been found to have specific pharmacokinetic properties .
Result of Action
For example, some piperazine derivatives have been found to have inhibitory effects on certain enzymes .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
将来の方向性
Piperazine derivatives are gaining prominence in research due to their wide range of biological and pharmaceutical activity. A recent study reported a simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives, which can be easily prepared in a one-pot-one-step way from a protonated piperazine . This could potentially open up new avenues for the synthesis of compounds like 1-Acetylpiperazine-2-carboxamide dihydrochloride.
生化学分析
Biochemical Properties
1-Acetylpiperazine-2-carboxamide dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft
Cellular Effects
The effects of 1-Acetylpiperazine-2-carboxamide dihydrochloride on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have indicated that this compound can modulate the activity of GABA receptors, leading to changes in neuronal excitability . Additionally, it has been found to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 1-Acetylpiperazine-2-carboxamide dihydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine . This inhibition can result in enhanced cholinergic signaling. Furthermore, the compound has been shown to interact with GABA receptors, acting as an agonist and promoting inhibitory neurotransmission . These interactions highlight the compound’s potential in modulating neural activity and neurotransmitter levels.
Temporal Effects in Laboratory Settings
The temporal effects of 1-Acetylpiperazine-2-carboxamide dihydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Acetylpiperazine-2-carboxamide dihydrochloride vary with different dosages in animal models. At lower doses, the compound has been found to enhance cognitive function and reduce anxiety-like behaviors . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
1-Acetylpiperazine-2-carboxamide dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and GABA receptors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 1-Acetylpiperazine-2-carboxamide dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound is taken up by cells through organic anion transporters and monocarboxylate transporters . Once inside the cells, it is distributed to various cellular compartments, where it exerts its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 1-Acetylpiperazine-2-carboxamide dihydrochloride is crucial for its activity and function. The compound has been found to localize to the plasma membrane, where it interacts with membrane-bound receptors and enzymes . Additionally, it may be targeted to specific organelles through post-translational modifications, influencing its activity and function within the cell.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetylpiperazine-2-carboxamide dihydrochloride typically involves the acetylation of piperazine derivatives. One common method includes the reaction of piperazine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of 1-Acetylpiperazine-2-carboxamide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to meet industrial standards.
化学反応の分析
Types of Reactions: 1-Acetylpiperazine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
類似化合物との比較
- 1-(2-Pyrimidyl)piperazine dihydrochloride
- 2-(1-Piperazinyl)pyrimidine dihydrochloride
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Comparison: 1-Acetylpiperazine-2-carboxamide dihydrochloride is unique due to its specific acetyl and carboxamide functional groups, which confer distinct chemical and biological properties. Compared to other piperazine derivatives, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in medicinal chemistry and drug development.
特性
IUPAC Name |
1-acetylpiperazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2.2ClH/c1-5(11)10-3-2-9-4-6(10)7(8)12;;/h6,9H,2-4H2,1H3,(H2,8,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKVYZFFTAVEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


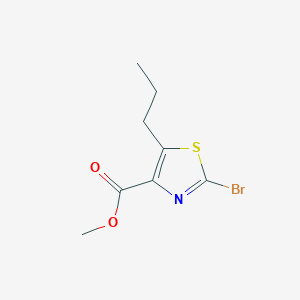
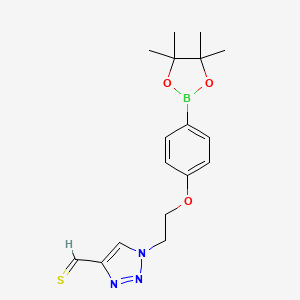
![N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine](/img/structure/B1455035.png)

![(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1455038.png)

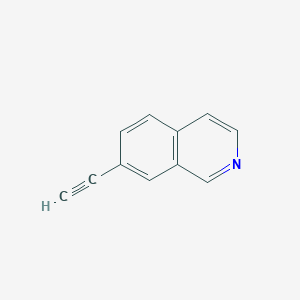
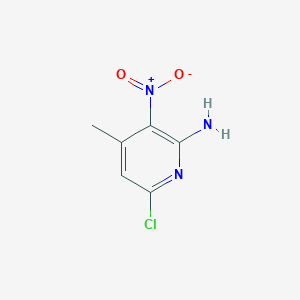
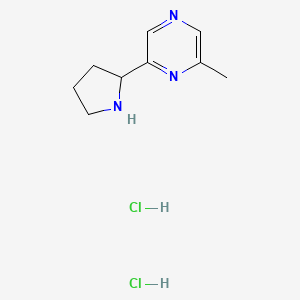
![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1455048.png)
![1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1455049.png)


![6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1455053.png)
